SM-21-Maleat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

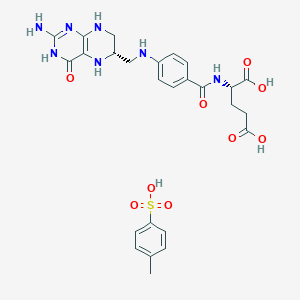

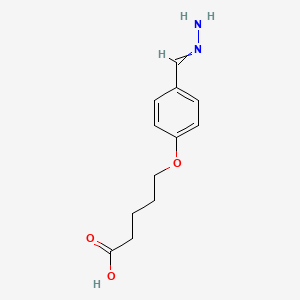

SM-21 maleate: is a potent and selective sigma-2 receptor antagonist with central effects following systemic administration. It is known to cause increased release of acetylcholine at central muscarinic synapses. This compound is recognized for its potent analgesic effects, comparable to morphine, and its nootropic properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: SM-21 maleate is used as a research tool to study sigma-2 receptors and their role in various biochemical pathways. It helps in understanding the modulation of acetylcholine release and its effects on neurotransmission .

Biology: In biological research, SM-21 maleate is used to investigate its effects on central muscarinic synapses and its potential as a nootropic agent. It is also studied for its analgesic properties and its ability to modulate pain pathways .

Medicine: SM-21 maleate shows promise as a potent analgesic, with efficacy comparable to morphine. It is being explored for its potential use in pain management and as a cognitive enhancer in neurodegenerative diseases .

Industry: In the pharmaceutical industry, SM-21 maleate is used in the development of new drugs targeting sigma-2 receptors. Its role as a presynaptic cholinergic modulator makes it a valuable compound for drug discovery and development .

Wirkmechanismus

Target of Action

SM-21 maleate primarily targets the σ2 receptors . These receptors are a subtype of sigma receptors, which are involved in a variety of cellular processes. The σ2 receptor is thought to play a role in modulating the activity of several neurotransmitter systems.

Mode of Action

SM-21 maleate acts as a potent and selective σ2 antagonist . This means it binds to the σ2 receptors and inhibits their activity. As a result, it causes an increased release of acetylcholine at central muscarinic synapses . Acetylcholine is a neurotransmitter that plays a key role in many functions of the body including muscle movement, breathing, heart rate, learning, and memory.

Biochemical Pathways

Its ability to increase the release of acetylcholine suggests it may influence thecholinergic system . This system is involved in numerous physiological functions, including memory and cognition, motor control, and regulation of certain aspects of the cardiovascular system.

Pharmacokinetics

It is known to besoluble in water up to 25 mM , which may influence its bioavailability and distribution within the body.

Result of Action

SM-21 maleate has been shown to have potent analgesic effects , with efficacy comparable to morphine . This suggests it may have potential for use in pain management. Additionally, it has been described as a nootropic agent , indicating it may enhance cognitive function .

Biochemische Analyse

Biochemical Properties

SM-21 maleate interacts with σ2 receptors, which are proteins found in the central nervous system . The compound binds to these receptors, antagonizing their activity . This interaction leads to an increased release of acetylcholine at central muscarinic synapses .

Cellular Effects

SM-21 maleate influences cell function by modulating the activity of σ2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of SM-21 maleate involves its binding to σ2 receptors . This binding antagonizes the activity of the receptors, leading to an increased release of acetylcholine at central muscarinic synapses

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of SM-21 maleate involves the esterification of tropanyl 2-(4-chlorophenoxy)butanoate with maleic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of SM-21 maleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent quality control measures to ensure consistency and purity. The final product is often subjected to high-performance liquid chromatography (HPLC) to confirm its purity, which is typically ≥99% .

Analyse Chemischer Reaktionen

Types of Reactions: SM-21 maleate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the chlorophenoxy group.

Common Reagents and Conditions:

Esterification: Requires an alcohol (tropanol) and an acid (maleic acid) with a catalyst such as sulfuric acid.

Hydrolysis: Involves water or aqueous solutions under acidic or basic conditions.

Substitution: Utilizes nucleophiles like hydroxide ions under basic conditions.

Major Products:

Esterification: Produces SM-21 maleate.

Hydrolysis: Yields tropanyl 2-(4-chlorophenoxy)butanoate and maleic acid.

Substitution: Results in the replacement of the chlorine atom in the chlorophenoxy group with the nucleophile.

Vergleich Mit ähnlichen Verbindungen

R-(+)-Hyoscyamine: A derivative with potent antinociceptive and cognitive-enhancing activities.

Tropanyl 2-(4-chlorophenoxy)butanoate: A precursor in the synthesis of SM-21 maleate.

Uniqueness: SM-21 maleate stands out due to its dual role as a potent analgesic and nootropic agent. Its selective antagonism of sigma-2 receptors and its ability to increase acetylcholine release at central muscarinic synapses make it unique among similar compounds .

Eigenschaften

CAS-Nummer |

155059-42-0 |

|---|---|

Molekularformel |

C22H28ClNO7 |

Molekulargewicht |

453.9 g/mol |

IUPAC-Name |

(E)-but-2-enedioic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-(4-chlorophenoxy)butanoate |

InChI |

InChI=1S/C18H24ClNO3.C4H4O4/c1-3-17(22-15-8-4-12(19)5-9-15)18(21)23-16-10-13-6-7-14(11-16)20(13)2;5-3(6)1-2-4(7)8/h4-5,8-9,13-14,16-17H,3,6-7,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-,14+,16?,17?; |

InChI-Schlüssel |

BHXGTFUQDGMXHA-YYRFEMRUSA-N |

SMILES |

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CCC(C(=O)OC1C[C@H]2CC[C@@H](C1)N2C)OC3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

CCC(C(=O)OC1CC2CCC(C1)N2C)OC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Synonyme |

(R)-(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 2-(4-chlorophenoxy)butanoate fumarate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-3-[(2R)-2-[(2R)-2-(2,4-Difluorophenyl)oxiranyl]-1-oxopropyl]-4-benzyl-2-oxazolidinone](/img/structure/B1147091.png)

![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)

![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)

![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)

![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)